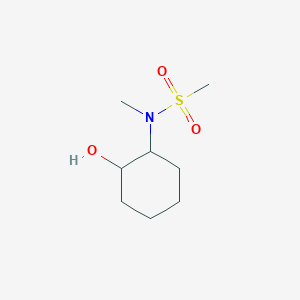

N-(2-hydroxycyclohexyl)-N-methylmethanesulfonamide

Vue d'ensemble

Description

N-(2-hydroxycyclohexyl)-N-methylmethanesulfonamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of sulfonamides and related structures. Its properties and reactions are significant for understanding complex chemical processes and molecular interactions.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reduction of certain intermediates, reactions with arylsufonyl chlorides, and intramolecular cyclizations. For instance, N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines, which are structurally similar, are synthesized from specific carbonitriles via a series of reductions and reactions (Kasyan et al., 1997).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectral methods and X-ray diffraction analysis. For example, the structure of a substituted azabrendane, which shares similarities with N-(2-hydroxycyclohexyl)-N-methylmethanesulfonamide, was determined through such techniques (Kasyan et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar sulfonamides can include transformations with peroxy acids, leading to various products depending on the stereochemistry and specific conditions (Kasyan et al., 2007). The reaction outcomes can vary significantly based on the structure of the sulfonamide involved.

Physical Properties Analysis

The physical properties, such as crystal structure and conformation, of related compounds are studied at different temperatures to understand their behavior under varying conditions. For example, the crystal structure of N-methylmethanesulfonamide was determined at a low temperature, revealing specific conformational details (Higgs et al., 2002).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by factors such as electron-acceptor properties of substituents and the effect of temperature on their thermodynamic functions. Studies on aminomethanesulfonic acid and its derivatives in aqueous solutions provide insights into these aspects (Khoma, 2017).

Applications De Recherche Scientifique

Synthetic Methods and Chemical Transformations

The development of General and Efficient Methods for Direct N-Monomethylation of aromatic primary amines using methanol highlights a broad substrate scope and excellent selectivities in reactions, presenting a low-catalyst-loading, environmentally friendly approach for methylation processes (Li et al., 2012). Similarly, the Synthesis of Vinylsulfones and Vinylsulfonamides showcases their wide range of biological activities and their role as active agents in synthetic organic chemistry, underlining the synthetic utility and the potential of sulfonamide derivatives in various chemical transformations (Kharkov University Bulletin Chemical Series, 2020).

Material Science and Polymer Research

Research into Cardo Polysulfonates derived from 1,1-bis(hydroxy phenyl)cyclohexane showcases the synthesis of polymers with excellent solubility, good acid and alkali resistance, and moderate biological activities, indicating their utility in material science and engineering applications (Karia & Parsania, 1999).

Biological Activities

Sulfonamide Derivatives and Their Metal Complexes have been synthesized and characterized for their antibacterial activities against both gram-positive and gram-negative bacteria. This research provides insight into the development of new antibacterial agents with potential applications in medical and pharmaceutical sciences (Özdemir et al., 2009).

Catalysis and Organic Reactions

The use of Biological-Based Nano and Nano Magnetic Catalysts for the synthesis of arylbispyranylmethane derivatives underlines the significance of eco-friendly and high-efficiency catalytic processes in organic synthesis. These studies offer insights into sustainable chemical processes, emphasizing the role of catalysts in enhancing reaction efficiency and selectivity (Zolfigol et al., 2016).

Environmental Chemistry

Research on Buffer Interactions and Transfer Free Energies of various buffers from water to aqueous ethanol solutions contributes to a better understanding of environmental processes and the behavior of chemical compounds in different media. This knowledge is crucial for environmental chemistry and the development of analytical methods (Taha & Lee, 2010).

Propriétés

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-9(13(2,11)12)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMQCDGQFCODBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(diethylamino)benzylidene]-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4616027.png)

![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616034.png)

![N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide](/img/structure/B4616040.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4616044.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4616050.png)

![4-[methyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4616051.png)

![4-({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}methyl)benzoic acid](/img/structure/B4616059.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4616089.png)

![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)

![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)